molecular formula C21H19N3OS B11268681 4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11268681
M. Wt: 361.5 g/mol
InChI Key: WNUPZSNPCUQRNA-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a substituted hydrazine with a suitable diketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halogenated solvents, catalysts such as palladium or copper, reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to modulate enzyme activity and signal transduction pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signal transduction and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and applications in energetic materials.

    Pyrazolo[1,5-a]pyridine: Used as a fluorescent probe for detecting pH in cells and has various pharmacological activities.

    Pyrazolo[1,5-a]pyrazine Derivatives: Studied for their potential as antiviral and anticancer agents.

Uniqueness

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine stands out due to its unique benzylsulfanyl and ethoxyphenyl substituents, which confer specific chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

4-benzylsulfanyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H19N3OS/c1-2-25-18-10-8-17(9-11-18)19-14-20-21(22-12-13-24(20)23-19)26-15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3

InChI Key

WNUPZSNPCUQRNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4

Origin of Product

United States

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